4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide
Description
This compound features a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinan ring at the 4-position and an N-(2-methoxybenzyl) group. The thiazinane ring (a six-membered sulfur-containing heterocycle with two sulfonyl oxygen atoms) confers unique electronic and steric properties, while the 2-methoxybenzyl substituent may enhance bioavailability through lipophilic interactions. Its synthesis likely involves coupling a 4-substituted benzoyl chloride with a thiazinane precursor, followed by functionalization of the amine group with 2-methoxybenzyl bromide. Spectral characterization (IR, NMR, MS) would confirm the presence of key functional groups, such as the sulfonyl (S=O) stretch at ~1250–1350 cm⁻¹ and the benzamide carbonyl (C=O) at ~1660–1680 cm⁻¹ .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-7-3-2-6-16(18)14-20-19(22)15-8-10-17(11-9-15)21-12-4-5-13-26(21,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUCZOLLUBVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The N-[(2-methoxyphenyl)methyl]benzamide group is synthesized via coupling between 4-substituted benzoic acid derivatives and 2-methoxybenzylamine.
Methodology :
- Activation of Carboxylic Acid :
Coupling with 2-Methoxybenzylamine :
Nitro Group Reduction :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 2 h | 95 | |
| Amide coupling | EDCl/HOBt, DCM, 24 h | 88 | |
| Nitro reduction | H₂/Pd/C, EtOH, 6 h | 92 |
Construction of the 1,2-Thiazinane 1,1-Dioxide Ring
Bicyclic Sulfamidate Ring-Opening Strategy
A high-yield method for thiazinane synthesis involves ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31 ) with nucleophiles.
Procedure :
- Reaction with Amines :
- Optimization :
Key Data :
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Aminobenzamide | 31 , DMAc, 80°C, 12 h | 66 |
Cyclocondensation of β-Amino Sulfonamides
An alternative route involves cyclization of β-amino sulfonamide precursors.
Steps :
- Sulfonamide Formation :
- Base-Mediated Cyclization :
Challenges :
- Competing polymerization requires dilute conditions (0.1 M).
- Epimerization at the sulfonamide sulfur may occur, necessitating chiral resolution.
Coupling Strategies for Final Assembly
Mitsunobu Reaction for Ether Linkage
For derivatives requiring ether bonds, the Mitsunobu reaction couples alcohols with thiazinane-containing phenols.
Example :
Limitations :
Nucleophilic Aromatic Substitution
Direct displacement of para-substituted leaving groups (e.g., Cl, Br) on the benzamide by thiazinane amines.
Conditions :
- 4-Chloro-N-[(2-methoxyphenyl)methyl]benzamide reacts with 2-amino-1,2-thiazinane 1,1-dioxide in DMSO at 120°C.
- Catalytic CuI enhances reactivity for Ullmann-type couplings.
Data :
| Leaving Group | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cl | CuI | 120 | 58 |
| Br | None | 100 | 42 |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis of analogous compounds (e.g., 4-chloro-N-(thiazolidin-2-ylidene)benzamide) confirms the planar benzamide core and chair conformation of the thiazinane ring.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The methoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the dioxothiazinan ring may form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Benzamides
- LMM5 and LMM11 (4-[sulfamoyl]-N-[1,3,4-oxadiazol-2-yl]benzamides): These antifungal agents share a benzamide backbone but replace the thiazinane ring with a sulfamoyl group (SO₂NH) and a 1,3,4-oxadiazole ring. In contrast, the thiazinane in the target compound provides a rigid, electron-withdrawing environment that may reduce off-target interactions. Biological assays show LMM5/LMM11 inhibit C. albicans via thioredoxin reductase inhibition, suggesting the target compound’s thiazinane could modulate similar pathways but with altered potency .
| Feature | Target Compound | LMM5/LMM11 |
|---|---|---|
| Core Structure | Benzamide + thiazinane | Benzamide + oxadiazole |
| Key Substituent | 2-Methoxybenzyl | 4-Methoxyphenylmethyl (LMM5) |
| Sulfur Functionalization | 1,1-Dioxothiazinane | Sulfamoyl (SO₂NH) |
| Bioactivity | Not reported (inferred) | Antifungal (IC₅₀: 2–8 µM) |
Heterocyclic Benzamides
N-(2-Methoxyphenyl)-2-((nitrobenzyl)oxy)benzamide (HIV-1 Vif Inhibitors) :
These nitrobenzyloxy-substituted benzamides inhibit HIV-1 viral infectivity. The 2-methoxyphenyl group is conserved in both structures, but the target compound’s thiazinane replaces the nitrobenzyloxy moiety. Nitro groups enhance electrophilicity and DNA interaction, whereas the thiazinane’s sulfonyl groups may improve solubility and reduce toxicity. Synthesis of the HIV inhibitors involves microwave-assisted alkylation (53–86% yield), whereas the target compound likely requires cyclization steps for thiazinane formation .(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :
This dihydrothiazole derivative shares the 2-methoxyphenyl motif but incorporates a planar thiazolidinylidene ring instead of thiazinane. The dihydrothiazole’s conjugated system allows for π-π stacking in protein binding, while the thiazinane’s chair conformation may favor hydrophobic pocket interactions. Crystallographic data (mean σ(C–C) = 0.002 Å) confirm structural rigidity in the dihydrothiazole, contrasting with the thiazinane’s flexibility .
Functionalized Benzamides with Sulfur Motifs
4-Bromo-N-(2-nitrophenyl)benzamide :
This simple benzamide lacks heterocyclic rings but shares the nitro and halogen substituents seen in related compounds. The bromine atom increases molecular weight and van der Waals interactions, whereas the target compound’s thiazinane adds steric bulk and polarity. Structural comparisons with 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) highlight how methoxy positioning (ortho vs. para) affects crystal packing and solubility .4-Hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide : This carbothioamide features a fused benzothiazine ring with two sulfonyl groups, analogous to the thiazinane’s 1,1-dioxo motif. The thioamide (C=S) group at 1243 cm⁻¹ (IR) contrasts with the target’s amide (C=O at ~1680 cm⁻¹), altering hydrogen-bonding capacity. Medicinal applications suggest both compounds could target sulfur-dependent enzymes but via distinct mechanisms .
Q & A
Q. What are the optimal synthetic routes for 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazinan ring via oxidation of a thiazolidine precursor using hydrogen peroxide or TBHP (tert-butyl hydroperoxide). Subsequent coupling of the thiazinan moiety to a benzamide core is achieved through amide bond formation, often employing coupling agents like EDC/HOBt in solvents such as dimethylformamide (DMF) or dichloromethane. Critical parameters include temperature control (60–80°C for cyclization) and pH adjustment during amidation. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR confirm the presence of the thiazinan ring (δ ~3.5–4.0 ppm for S=O groups) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.5 for C₁₉H₂₂N₂O₄S).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
Q. What in vitro assays are suitable for preliminary biological screening?
Standard assays include:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or VEGFR2) to evaluate targeting potential.
- Microbial Susceptibility : Broth microdilution for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability.
- Metabolic Stability : Assess compound degradation in liver microsomes to identify false negatives due to rapid metabolism.
- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to explain potency discrepancies .
Q. What strategies enhance the compound’s stability under physiological conditions?
- pH Optimization : Buffer stability studies (pH 1–9) reveal susceptibility to hydrolysis, guiding prodrug modifications (e.g., esterification of labile groups).
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, informing storage conditions (e.g., –20°C for long-term stability) .
Q. How can computational methods guide the design of derivatives with improved efficacy?
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with bioactivity to prioritize synthetic targets.
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <5 for enhanced solubility) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate low yields in the final amidation step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to accelerate coupling.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while microwave-assisted synthesis reduces reaction time .
Q. How are off-target effects evaluated in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
